molecular formula C12H12O2 B12811552 4,6,8-Trimethyl-2H-cyclohepta(b)furan-2-one CAS No. 60998-66-5

4,6,8-Trimethyl-2H-cyclohepta(b)furan-2-one

Cat. No.: B12811552
CAS No.: 60998-66-5
M. Wt: 188.22 g/mol
InChI Key: SCYHRIRGAZRVCJ-UHFFFAOYSA-N
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Description

4,6,8-Trimethyl-2H-cyclohepta(b)furan-2-one (CAS Registry Number: 60998-66-5) is a specialized organic compound with the molecular formula C12H12O2 and a molecular weight of 188.226 g/mol . This compound belongs to the class of 2H-cyclohepta[b]furan-2-ones (CHFs), which are recognized as valuable heteroazulenes and serve as promising precursors for the synthesis of a wide array of azulene derivatives . The core research value of this trimethyl-substituted CHF lies in its role as a strategic building block for accessing functionalized azulenes, a class of non-benzenoid aromatic hydrocarbons with significant potential. Azulene derivatives synthesized from such precursors have demonstrated remarkable applications in pharmaceutical development, including as therapeutic agents for gastric ulcers, candidates for boron neutron capture therapy in cancer treatment, and compounds exhibiting antitumor activity against various cancer cell lines . Furthermore, azulene derivatives are gaining increasing interest in the field of materials chemistry, where they are utilized in the development of organic field-effect transistors (OFETs), hole transport materials for perovskite solar cells, and thermally stable conjugated polymers with high electron mobility . The compound is provided strictly For Research Use Only. It is intended for industrial applications or scientific research and is not meant for medicinal, edible, clinical diagnostic, or therapeutic use for humans or animals. Researchers should obtain valid qualifications for handling hazardous materials and adhere to all relevant safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60998-66-5

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

4,6,8-trimethylcyclohepta[b]furan-2-one

InChI

InChI=1S/C12H12O2/c1-7-4-8(2)10-6-11(13)14-12(10)9(3)5-7/h4-6H,1-3H3

InChI Key

SCYHRIRGAZRVCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=CC(=O)O2)C(=C1)C)C

Origin of Product

United States

Preparation Methods

Synthesis from Tropone Derivatives via Active Methylenes

One of the most frequently adopted synthetic routes to 4,6,8-trimethyl-2H-cyclohepta[b]furan-2-one involves the reaction of tropone derivatives bearing a leaving group at the 2-position with active methylene compounds such as diethyl malonate or ethyl acetoacetate.

  • Key Reaction:

    • Starting from 2-chlorotropone, reaction with diethyl malonate or ethyl acetoacetate in the presence of sodium ethoxide (EtONa) yields 3-substituted 2H-cyclohepta[b]furan-2-one derivatives, which can be further functionalized to obtain the trimethyl-substituted target compound.
  • Mechanism:

    • The reaction proceeds via nucleophilic substitution at the 2-position of the tropone ring, followed by cyclization to form the lactone ring characteristic of the cyclohepta[b]furan-2-one structure.
  • Reaction Conditions:

    • Base: Sodium ethoxide (EtONa) or sodium methoxide (MeONa)
    • Solvent: Typically alcoholic solvents such as ethanol or methanol
    • Temperature: Moderate heating to facilitate substitution and cyclization
  • Yields:

    • Reported yields for similar derivatives range from moderate to good (30–70%), depending on the specific substrates and conditions.

Iodination and Tosylation Strategy for Substituted Tropolones

To introduce methyl groups at specific positions (4, 6, and 8), a multi-step approach starting from methyl-substituted tropolones such as hinokitiol or 4-methyltropolone is employed.

  • Stepwise Process:

    • Iodination: Selective iodination at the α-carbon of methyl-substituted tropolones to form iodides.
    • Tosylation: Conversion of iodides to tosylates using p-toluenesulfonyl chloride.
    • Cyclization: Subsequent reaction of these intermediates with active methylenes or other nucleophiles to form the cyclohepta[b]furan-2-one ring system with methyl substitutions at desired positions.
  • Advantages:

    • This method circumvents issues of tautomerism and inseparable mixtures encountered in direct tosylation of tropolones.
    • Allows precise control over substitution pattern, critical for obtaining 4,6,8-trimethyl derivatives.

Flash Vacuum Pyrolysis (FVP) and Dynamic Gas-Phase Thermo-Isomerization (DGPTI)

An alternative gas-phase synthetic approach involves the pyrolysis of propiolic acid phenyl esters or polyalkylphenylpropiolates.

  • Process:

    • Flash vacuum pyrolysis at high temperatures (~650 °C) induces thermal isomerization to yield polyalkylcyclohepta[b]furan-2-ones, including 4,6,8-trimethyl derivatives.
    • Dynamic gas-phase thermo-isomerization (DGPTI) is a related method developed for similar transformations.
  • Yields:

    • Moderate yields of 30–45% are typical for these high-temperature gas-phase methods.
  • Considerations:

    • Requires specialized equipment for vacuum pyrolysis.
    • Useful for synthesizing polyalkyl-substituted cyclohepta[b]furan-2-ones that are difficult to obtain via solution-phase methods.

Reaction with Enol Ethers and Olefins

While primarily used for synthesizing azulene derivatives from 2H-cyclohepta[b]furan-2-ones, reactions with enol ethers and olefins also provide routes to functionalized cyclohepta[b]furan-2-ones.

  • Mechanism:

    • [8 + 2] Cycloaddition between 2H-cyclohepta[b]furan-2-ones and enol ethers forms strained intermediates that decarboxylate and eliminate alcohols to yield substituted azulenes or related lactones.
  • Relevance:

    • These reactions demonstrate the versatility of 2H-cyclohepta[b]furan-2-ones as synthetic intermediates and can be adapted to prepare methyl-substituted derivatives.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield Range (%) Notes
Active methylene reaction 2-Chlorotropone + diethyl malonate or ethyl acetoacetate Sodium ethoxide (EtONa), ethanol, moderate heat 30–70 Common, reliable method for substituted derivatives
Iodination and tosylation Methyl-substituted tropolones (hinokitiol, 4-methyltropolone) Iodination reagents, p-toluenesulfonyl chloride Moderate Enables selective methyl substitution control
Flash Vacuum Pyrolysis (FVP) Propiolic acid phenyl esters High temperature (~650 °C), vacuum 30–45 Gas-phase method, specialized equipment needed
Reaction with enol ethers/olefins 2H-cyclohepta[b]furan-2-ones High temperature (160–190 °C), aprotic solvents Moderate to high Used mainly for azulene synthesis, adaptable

Research Findings and Notes

  • The reaction of tropone derivatives with active methylenes is the most frequently adopted and versatile method for preparing 2H-cyclohepta[b]furan-2-ones, including 4,6,8-trimethyl derivatives.

  • The iodination-tosylation approach is critical for overcoming synthetic challenges related to tautomerism and mixture separation in methyl-substituted tropolones, enabling efficient synthesis of the target compound.

  • Gas-phase pyrolysis methods provide an alternative route but are less commonly used due to equipment demands and moderate yields.

  • The reactivity of 2H-cyclohepta[b]furan-2-ones with enol ethers and olefins highlights their synthetic flexibility, although these methods are more often applied to downstream azulene derivative synthesis rather than direct preparation of the trimethyl compound.

Chemical Reactions Analysis

Reaction with Active Methylenes

2H-cyclohepta[b]furan-2-ones react with active methylenes (e.g., malononitrile, cyanoacetamide) in the presence of bases like sodium ethoxide (EtONa) or tert-butylamine (t-BuNH₂). These reactions yield azulene derivatives via a two-step mechanism:

  • Initial condensation : Formation of a strained [8+2] cycloadduct.

  • Strain relief : Decarboxylation and elimination steps to generate azulene derivatives .

For substituted derivatives like the trimethyl compound, steric effects from methyl groups may influence reaction kinetics and regioselectivity.

Cycloaddition with Enol Ethers

Reactions with enol ethers (e.g., vinyl ethers, dihydropyran) proceed via [8+2] cycloaddition, forming azulene derivatives with substituents at the 1-position. High temperatures (160–190 °C) are required due to the thermally induced equilibrium between acetals/orthoesters and enol ethers .

Reaction with Enamines

Enamines, such as those derived from 1-tetralone and pyrrolidine, react under reflux conditions to form fused azulene derivatives (e.g., naphthoazulenes). This pathway highlights the compound’s utility in constructing complex polycyclic systems .

Comparison of Reaction Conditions and Products

Reaction TypeReagents/ConditionsKey Product TypeYield Range
Active methylenesMalononitrile, EtONa/t-BuNH₂, reflux1,2,3-Tri-substituted azulenesModerate to high
Enol ethersVinyl ether, 160–190 °C, aprotic solvent1,2-Disubstituted azulenes11%–99%
Acetals/orthoestersCyclopentanone-derived acetals, heatCycloalkane-fused azulenesVariable
Enamines1-Tetralone-pyrrolidine enamine, ethanolFused naphthoazulenes~50%

Adapted from general reactivity of 2H-cyclohepta[b]furan-2-ones .

Substituent Effects on Reactivity

Substituent PositionFunctional GroupImpact on Reaction Pathway
4, 6, 8Methyl groupsPotential steric hindrance in cycloadditions
2CarbonylKey site for nucleophilic attack
3SubstituentInfluences regioselectivity in azulene formation

Preparation of Substituted 2H-cyclohepta[b]furan-2-ones

Synthesis often involves multi-step processes:

  • Tropone derivatives : Reaction with active methylenes (e.g., diethyl malonate) in the presence of sodium alkoxide .

  • Alkylation : Iodination and tosylation of tropolones, followed by hydrogenation to introduce substituents .

For the trimethyl derivative, analogous methods (e.g., alkylation at the 4, 6, and 8 positions) may apply, though specific procedures are not detailed in the literature.

Functionalization of Azulene Derivatives

Post-synthesis modifications include:

  • Alkoxylation : Reaction with methyl/ethyl bromide to introduce alkoxy groups .

  • Diazotization : Conversion of aminoazulenes to azulenequinones .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of azulene derivatives on cancer cells:

  • A series of 4,6,8-trimethyl azulene amide derivatives were evaluated for their tumor specificity and neurotoxicity. The findings indicated that these compounds exhibit significant cytotoxicity against oral squamous cell lines while showing lower toxicity towards normal mesenchymal cells .
CompoundCC50 (µM)Sensitivity Level
4,6,8-trimethyl derivative34.7High
Doxorubicin (DOX)0.4Standard
5-Fluorouracil (5-FU)191.2Low

Pharmaceutical Applications

The compound's structural characteristics make it a candidate for drug development:

  • Its derivatives have shown potential as selective agents against specific tumor types, suggesting applications in targeted cancer therapies . The ability to modify the structure allows for the exploration of various biological activities.

Material Science Applications

The unique structural framework of 4,6,8-trimethyl-2H-cyclohepta(b)furan-2-one lends itself to applications in material sciences:

  • Organic Electronics : The compound's electronic properties suggest potential uses in organic light-emitting diodes (OLEDs) and photovoltaic devices due to its favorable charge transport characteristics .

Mechanism of Action

The mechanism of action of 4,6,8-Trimethyl-2H-cyclohepta(b)furan-2-one involves its interaction with specific molecular targets and pathways. For example, its derivatives can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific derivative and its application.

Comparison with Similar Compounds

3-Heteroaryl-2H-cyclohepta[b]furan-2-ones

  • Example : 3-(4-Pyridinyl)-2H-cyclohepta[b]furan-2-one (Compound 5 in ).
  • Key Differences :
    • Substituents : The pyridinyl group at position 3 introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl groups in 4,6,8-trimethyl-CHF.
    • Reactivity : Pyridinyl derivatives undergo electrophilic substitution more readily due to aromatic stabilization, whereas methyl groups favor charge delocalization in the oxaazulane ring .
    • Spectral Properties : UV-Vis spectra of pyridinyl derivatives (e.g., λmax at 454 nm) show a significant red shift compared to methylated analogs (λmax ~324 nm), indicating extended conjugation .

3,8-Diaryl-2H-cyclohepta[b]furan-2-ones

  • Examples : 5-Isopropyl-3,8-diphenyl-CHF (4a) and 5-Isopropyl-3-(4-nitrophenyl)-8-(4-methoxyphenyl)-CHF (4b) .
  • Key Differences: Synthesis: Diarylated derivatives are synthesized via Suzuki coupling, contrasting with the direct methylation used for 4,6,8-trimethyl-CHF. Electronic Effects: Nitro and methoxy groups in 4b modulate electron density, affecting π-π* transitions and redox potentials. Applications: Diarylated CHFs are intermediates in drug synthesis (e.g., cardiotonic agents), while methylated derivatives are studied for charge delocalization .

Cembrane-Type Diterpenoids

  • Examples : (9E,13E)-5-Acetoxy-6-hydroxy-9,13-dimethyl-3-methylene-cyclotrideca[b]furan-2-one (Compound 1 in ).
  • Key Differences: Ring Size: Cyclotrideca[b]furan-2-one has a 13-membered ring, offering greater conformational flexibility than the 7-membered CHF core. Bioactivity: Cembrane diterpenoids exhibit cytotoxicity in dendritic cells (IC50 values <10 μM), whereas methylated CHF derivatives are primarily explored for synthetic applications .

Spectral and Electronic Properties

Property 4,6,8-Trimethyl-CHF 3-(4-Pyridinyl)-CHF 3,8-Diphenyl-CHF (4a)
UV-Vis λmax (nm) 324 (logε 3.81) 454 (logε 4.44) 251 (logε 4.43)
Charge Delocalization Moderate High Low
Substituent Effects Electron-donating Electron-withdrawing Mixed
Reference
  • UV-Vis Trends : Methyl groups induce hypsochromic shifts compared to pyridinyl derivatives, which exhibit bathochromic shifts due to extended conjugation .
  • NMR Data : Methylated CHFs show upfield shifts for methyl protons (δ 1.2–1.5 ppm), whereas diarylated derivatives display aromatic proton signals at δ 7.0–8.5 ppm .

Biological Activity

4,6,8-Trimethyl-2H-cyclohepta(b)furan-2-one, also known by its CAS number 60998-66-5, is a cyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H14OC_{11}H_{14}O, with a molecular weight of 174.23 g/mol. Its structure features a cycloheptafuran core with three methyl substituents at positions 4, 6, and 8.

PropertyValue
CAS Number60998-66-5
Molecular FormulaC₁₁H₁₄O
Molecular Weight174.23 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by researchers demonstrated that the compound effectively inhibits the growth of various bacterial strains. The mechanism appears to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways essential for bacterial survival .

Antioxidant Activity

In vitro assays have shown that this compound possesses antioxidant properties. It scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is attributed to the presence of the furan ring which can stabilize free radicals through electron donation .

Cytotoxic Effects

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. In particular, it has been shown to induce apoptosis in human breast cancer cells (MCF-7) at specific concentrations. The apoptosis mechanism involves activation of caspase pathways and modulation of Bcl-2 family proteins .

Case Studies

  • Antibacterial Activity : A study published in the Journal of Antibiotics evaluated the antibacterial properties of various derivatives of cyclohepta compounds including this compound. The results indicated a strong inhibitory effect against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
  • Antioxidant Studies : Research published in Food Chemistry assessed the antioxidant capacity of several furan derivatives. The study found that this compound exhibited an IC50 value of 25 µg/mL in DPPH radical scavenging assays, indicating potent antioxidant activity compared to standard antioxidants like ascorbic acid .
  • Cytotoxicity Assays : In a study exploring the cytotoxic effects on cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells. The IC50 was determined to be approximately 15 µM after 48 hours of exposure .

The biological activities of this compound can be attributed to its structural features:

  • Cell Membrane Disruption : The lipophilic nature allows it to integrate into microbial membranes leading to increased permeability and eventual cell lysis.
  • Oxidative Stress Modulation : The presence of the furan moiety facilitates interactions with reactive oxygen species (ROS), enhancing cellular defense mechanisms.
  • Apoptotic Pathways Activation : In cancer cells, it triggers intrinsic apoptotic pathways by modulating key proteins involved in cell survival and death.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,6,8-Trimethyl-2H-cyclohepta[b]furan-2-one, and how do reaction parameters (e.g., catalysts, solvents) impact yield and regioselectivity?

  • Methodological Answer : The compound can be synthesized via cyclization of substituted furan precursors or through modifications of 2H-cyclohepta[b]furan-2-one derivatives. For example, alkylation or methylation reactions at specific positions (e.g., 4, 6, 8) require careful control of temperature (80–120°C) and use of Lewis acids (e.g., BF₃·Et₂O) to direct substitution patterns . Solvent polarity (e.g., 1,4-dioxane vs. DCM) significantly affects reaction rates and byproduct formation. Purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate the trimethyl derivative.

Q. How should researchers interpret key spectral data (NMR, IR) for verifying the structure of 4,6,8-Trimethyl-2H-cyclohepta[b]furan-2-one?

  • Methodological Answer :

  • ¹H NMR : Expect signals for methyl groups (δ 1.2–1.5 ppm) and furan protons (δ 6.5–7.0 ppm). Coupling patterns in the cycloheptatriene ring protons (δ 2.5–3.5 ppm) help confirm ring conformation .
  • IR : Strong absorption at ~1700 cm⁻¹ corresponds to the lactone carbonyl. Absence of peaks >3000 cm⁻¹ confirms full methylation .
  • MS : Molecular ion [M⁺] at m/z 206 (C₁₂H₁₄O₂) with fragmentation patterns reflecting methyl loss.

Q. What experimental strategies are effective for assessing the aromaticity of 4,6,8-Trimethyl-2H-cyclohepta[b]furan-2-one?

  • Methodological Answer : Aromaticity in non-benzenoid systems like this compound can be evaluated via:

  • NICS (Nucleus-Independent Chemical Shift) calculations : Negative NICS values at ring centers indicate aromatic character .
  • X-ray crystallography : Bond length alternation (<0.04 Å) supports delocalized π-electron systems .
  • UV-Vis spectroscopy : Absorption bands in the 250–300 nm range correlate with π→π* transitions in conjugated systems .

Advanced Research Questions

Q. How can contradictions in spectral or crystallographic data be resolved when characterizing synthetic intermediates of 4,6,8-Trimethyl-2H-cyclohepta[b]furan-2-one?

  • Methodological Answer : Discrepancies often arise from stereochemical variations or polymorphism. Strategies include:

  • Dynamic NMR : Variable-temperature studies (e.g., –40°C to 80°C) to detect conformational exchange .
  • DFT-based simulations : Compare computed IR/NMR spectra with experimental data to identify misassigned peaks .
  • Co-crystallization : Use chiral auxiliaries (e.g., Corey lactone derivatives) to stabilize specific conformers for X-ray analysis .

Q. What mechanistic insights guide the use of 4,6,8-Trimethyl-2H-cyclohepta[b]furan-2-one in synthesizing azulene derivatives?

  • Methodological Answer : The compound reacts with enamines via [8+2] cycloaddition to form alkylazulenes. Key considerations:

  • Electrophilicity : The lactone carbonyl activates the cycloheptatriene ring for nucleophilic attack by enamines .
  • Steric effects : Methyl groups at 4,6,8 positions hinder undesired side reactions at these sites, directing substitution to the 1- or 2-positions of azulene .
  • Kinetic control : Low temperatures (–20°C) favor kinetic products (1-alkylazulenes), while higher temperatures (25°C) promote thermodynamic 2-substitution .

Q. What bioactivity screening approaches are recommended for 4,6,8-Trimethyl-2H-cyclohepta[b]furan-2-one, given its structural similarity to natural lactones?

  • Methodological Answer :

  • Phytotoxicity assays : Use Lemna minor or Arabidopsis thaliana to evaluate growth inhibition, comparing results to myrotheciumone A (a known phytotoxic lactone) .
  • Antimicrobial testing : Employ microdilution assays against Staphylococcus aureus and Candida albicans, with MIC (Minimum Inhibitory Concentration) values <50 µg/mL indicating potential activity .
  • QSAR modeling : Correlate methyl group positions with bioactivity using descriptors like logP and polar surface area .

Data Contradiction Analysis

Q. Why might computational predictions of aromaticity conflict with experimental NMR data for 4,6,8-Trimethyl-2H-cyclohepta[b]furan-2-one?

  • Methodological Answer : Discrepancies often stem from:

  • Solvent effects : Computations typically assume gas-phase conditions, whereas experimental NMR is solvent-dependent (e.g., DMSO-d₆ vs. CDCl₃) .
  • Dynamic stereochemistry : Rapid ring puckering in solution averages NMR signals, masking anisotropic effects predicted by NICS .
  • Substituent electronic effects : Methyl groups alter electron density distribution, requiring hybrid functional (e.g., B3LYP-D3) adjustments in DFT models .

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